5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide
Overview
Description
The compound “5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazole ring, a five-membered ring with two nitrogen atoms, is a key feature of this molecule. Additionally, the molecule contains a carboxamide group, a chloro group, and several methyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The compound could potentially undergo a variety of organic reactions, including nucleophilic substitutions or additions, eliminations, or various types of rearrangements .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group could impact the compound’s solubility in different solvents. The compound’s reactivity could be influenced by the electron-withdrawing chloro group and the electron-donating methyl groups .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including structures similar to 5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide, have been extensively reviewed for their antitumor activity. These compounds show promise in the development of new antitumor drugs due to their varied biological properties and have passed preclinical testing stages in some cases. This suggests potential applications in cancer treatment and the synthesis of compounds with diverse biological effects Iradyan et al., 2009.
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole derivatives play a crucial role in medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis and application of pyrazole heterocycles, including compounds structurally related to this compound, highlight the importance of these compounds in drug discovery and development. Recent advancements in synthesis techniques have facilitated the creation of novel pyrazole-based heterocyclic compounds with potential therapeutic applications Dar & Shamsuzzaman, 2015.
Novel Synthesis of Pharmaceutical Compounds
Research into novel synthesis methods for pharmaceutical compounds, including those structurally similar to this compound, demonstrates the ongoing need for innovative approaches in drug synthesis. These studies offer insights into the development of proton pump inhibitors and the identification of pharmaceutical impurities, contributing to the advancement of pharmaceutical chemistry and ensuring the efficacy and safety of new therapeutic agents Saini et al., 2019.
Mechanism of Action
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-N-[2-[(4-methylphenyl)methylamino]-2-oxo-1-phenylethyl]pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-14-9-11-16(12-10-14)13-24-22(29)19(17-7-5-4-6-8-17)25-21(28)18-15(2)26-27(3)20(18)23/h4-12,19H,13H2,1-3H3,(H,24,29)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCKULGKIHENJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)NC(=O)C3=C(N(N=C3C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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